

selectivity profiling of Adenosine-2-carboxy methyl amide on adenosine receptors

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Compound of Interest

Adenosine-2-carboxy methyl
amide

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A Comparative Guide to the Selectivity Profiling of Adenosine Receptor Agonists

An Objective Comparison of 5'-N-ethylcarboxamidoadenosine (NECA) and Other Key Adenosine Receptor Agonists

Initial searches for "Adenosine-2-carboxy methyl amide" did not yield specific binding affinity or functional data. To provide a comprehensive comparison guide for researchers, scientists, and drug development professionals, this document focuses on the well-characterized, non-selective adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA). The selectivity profile of NECA is compared with other established selective agonists for the A1, A2A, and A3 adenosine receptor subtypes.

Data Presentation: Selectivity Profile of Adenosine Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NECA and other selective adenosine receptor agonists across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data allows for a direct comparison of the selectivity of these compounds.



Compound	A1 Ki (nM)	A2A Ki (nM)	A2B EC50 (μM)	A3 Ki (nM)	Selectivity
NECA	14[1]	20[1]	2.4	6.2[1]	Non-selective
СРА	2.3[2][3]	790[2][3]	18.6[<mark>3</mark>]	43[2][3]	A1 selective
CGS 21680	290	27[4]	>100	>100,000	A2A selective
IB-MECA	54[5]	56[5]	-	1.1[5]	A3 selective

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the selectivity profiles are provided below.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for adenosine receptors using a competitive radioligand binding assay.

- 1. Membrane Preparation:
- Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes).
- Resuspend the membrane pellet in the assay buffer.
- 2. Competitive Binding Assay:
- In a 96-well plate, add the following components in order:
 - Assay buffer (50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).



- A fixed concentration of a suitable radioligand (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3).
- Increasing concentrations of the unlabeled test compound.
- The membrane preparation.
- Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
- 3. Separation and Detection:
- Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- 4. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation:
 Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CAMP Functional Assay

This protocol describes a general method for assessing the functional activity of a compound at adenosine receptors by measuring its effect on intracellular cyclic AMP (camp) levels.[6][7][8]

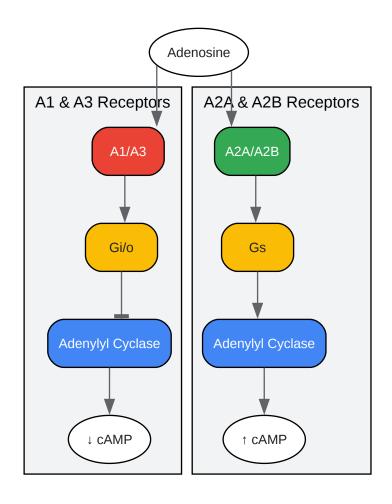
1. Cell Culture and Plating:



- Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
- Seed the cells into 96-well plates and allow them to adhere overnight.
- 2. Agonist/Antagonist Treatment:
- For A2A and A2B receptor assays (Gs-coupled), treat the cells with increasing concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[6]
- For A1 and A3 receptor assays (Gi-coupled), pre-incubate the cells with the test agonist before stimulating them with a known adenylyl cyclase activator (e.g., forskolin).[9]
- 3. Cell Lysis and cAMP Measurement:
- After the incubation period, lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]
- 4. Data Analysis:
- For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
- Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) from the curve.
- For antagonists, the IC50 (concentration that inhibits 50% of the agonist-induced response) can be determined.

Mandatory Visualization Adenosine Receptor Signaling Pathways



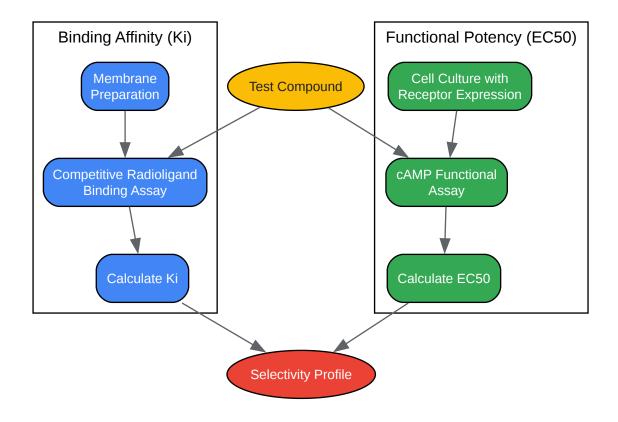


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Caption: Adenosine receptor G-protein signaling pathways.

Experimental Workflow for Selectivity Profiling





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Caption: Workflow for determining adenosine receptor selectivity.

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